3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-
CAS No.: 147539-21-7
Cat. No.: VC21120371
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147539-21-7 |
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Molecular Formula | C12H20N4 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine |
Standard InChI | InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 |
Standard InChI Key | COALJHRGWIXLFP-UHFFFAOYSA-N |
SMILES | CC(C)NC1=C(N=CC=C1)N2CCNCC2 |
Canonical SMILES | CC(C)NC1=C(N=CC=C1)N2CCNCC2 |
Introduction
Synthesis Methods
The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- involves sophisticated multi-step organic reactions that require precise control of conditions and reagents. The synthetic pathway typically begins with the formation of the pyridine ring structure, followed by strategic functionalization to introduce the various substituent groups in the correct positions and configurations.
General Synthetic Route
The general synthetic route for 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- typically follows these key steps:
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Formation of the pyridine ring core structure through cyclization reactions
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Introduction of the amine group at the 3-position of the pyridine ring
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Attachment of the isopropyl group to the amine nitrogen through appropriate alkylation reactions
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Incorporation of the piperazine ring at the 2-position via nucleophilic substitution reactions
The synthetic process often employs catalysts to enhance reaction efficiency and selectivity, particularly during the attachment of the piperazine ring. The nucleophilic substitution reactions used for attaching the piperazine moiety must be carefully controlled to ensure proper regioselectivity and to minimize side reactions that could lead to undesired products.
Chemical Reactions and Applications
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- participates in a variety of chemical reactions, demonstrating versatility that contributes to its utility in chemical research and pharmaceutical development. The compound's reactivity is largely determined by the functional groups present in its structure, particularly the nucleophilic amine and the piperazine ring.
Key Reaction Types
The compound primarily undergoes three major types of reactions:
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Oxidation Reactions: The pyridine ring and the piperazine moiety can undergo oxidation under appropriate conditions, potentially yielding N-oxides or other oxidized derivatives.
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Reduction Reactions: Various functional groups within the molecule can be reduced depending on the reducing agent and conditions employed.
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Substitution Reactions: The amine group and positions on the piperazine ring can participate in substitution reactions, allowing for further functionalization of the molecule.
These reaction pathways are influenced by steric and electronic factors that affect the accessibility and reactivity of various sites within the molecule. The compound's behavior in these reactions is critical for understanding its potential modifications for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.
Biological Activities and Research Findings
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- exhibits notable biological activities that have made it a compound of interest in pharmaceutical research. Studies have revealed multiple potential therapeutic applications, indicating its versatility as a pharmacological agent.
Antiviral Activity
One of the most significant biological activities of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is its antiviral potential. Research has indicated that the compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiviral agents primarily used in the treatment of HIV infection. NNRTIs work by binding to and inhibiting the reverse transcriptase enzyme, which is essential for viral replication. This mechanism prevents the virus from converting its RNA genome into DNA, thereby blocking a crucial step in the viral life cycle.
Mechanism of Action
The biological activities of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- are mediated through specific molecular mechanisms that involve interactions with various biological targets. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and developing more effective derivatives.
Molecular Targets and Binding Interactions
The compound exerts its biological effects by binding to specific molecular targets such as enzymes or receptors. This binding can either activate or inhibit the target's normal function, triggering a cascade of biochemical reactions that ultimately lead to the observed biological effects. The precise nature of these interactions depends on the structural features of the compound, particularly the spatial arrangement of its functional groups.
In its role as a potential non-nucleoside reverse transcriptase inhibitor, 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- likely binds to an allosteric site on the reverse transcriptase enzyme, causing conformational changes that inhibit the enzyme's catalytic activity. This binding is typically non-competitive with respect to the enzyme's natural substrates and relies on specific hydrophobic and electrostatic interactions between the compound and amino acid residues in the binding pocket.
Structure-Activity Relationships
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The pyridine ring serves as a rigid scaffold that maintains the spatial orientation of other functional groups
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The amine group at the 3-position may participate in hydrogen bonding with target proteins
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The isopropyl substituent likely contributes to hydrophobic interactions with binding pockets
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The piperazine ring can form additional hydrogen bonds and electrostatic interactions with target proteins
Understanding these structure-activity relationships is essential for the rational design of more potent and selective derivatives with improved pharmacological properties.
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